2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
CAS No.: 950304-91-3
Cat. No.: VC8331767
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950304-91-3 |
|---|---|
| Molecular Formula | C20H21N3O3S2 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C20H21N3O3S2/c1-14(2)21-17(24)13-27-19-20(28(25,26)16-11-7-4-8-12-16)23-18(22-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,21,24)(H,22,23) |
| Standard InChI Key | ORYMNOUXDFQBDC-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the imidazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure integrates a phenylsulfonyl group at the 4-position of the imidazole core and a thioacetamide side chain at the 5-position, substituted with an isopropyl group . The molecular formula is C₂₀H₂₁N₃O₃S₂, with a molar mass of 415.5 g/mol .
Table 1: Key Molecular Descriptors
The SMILES notation (CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3) highlights the connectivity of functional groups, including the sulfonyl (-SO₂-) and thioether (-S-) linkages . The InChIKey (ORYMNOUXDFQBDC-UHFFFAOYSA-N) provides a unique identifier for computational database searches .
Stereochemical and Electronic Features
The molecule exhibits seven rotatable bonds, enabling conformational flexibility, while its planar imidazole ring facilitates π-π stacking interactions . The sulfonyl group acts as a strong electron-withdrawing moiety, polarizing the imidazole ring and influencing reactivity. Quantum mechanical calculations predict a monoisotopic mass of 415.1024 Da and a hydrogen bond donor/acceptor count of 2/5, critical for predicting solubility and membrane permeability .
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is dominated by:
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Nucleophilic Aromatic Substitution: At the electron-deficient 2- and 4-positions of the imidazole ring.
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Sulfonyl Group Participation: Acting as a leaving group in alkaline conditions or participating in sulfonamide bond formation.
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Thioether Oxidation: Potential conversion to sulfoxides or sulfones under oxidative conditions.
Physicochemical Properties
Solubility and Partitioning
With a calculated logP of 3.8, the compound is moderately lipophilic, suggesting preferential partitioning into lipid membranes over aqueous phases . The polar surface area of 126 Ų aligns with values observed in blood-brain barrier-penetrant drugs, though experimental permeability data are lacking .
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 3.8 | XLogP3-AA |
| Aqueous Solubility (logS) | -4.97 | Ali et al. Model |
| pKa (Estimated) | 8.2 (Imidazole NH), 1.3 (SO₂H) | ChemAxon Prediction |
Stability Considerations
Comparative Analysis With Structural Analogs
Table 3: Comparison With Related Imidazole Derivatives
The subject compound’s lower logP compared to the dimethoxy analog suggests improved aqueous solubility, while the fluorophenyl derivative exemplifies how halogenation modulates bioactivity .
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